2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Overview
Description
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid with a molecular formula of C8H5Cl2FO and a molecular weight of 207.03 g/mol . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone typically involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with zinc bromide and chloramine in acetonitrile under reflux conditions for 5 hours . The reaction mixture is then quenched with water, extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions including:
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Oxidation: Corresponding carboxylic acids or esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is used in scientific research for:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: In the production of polymers and resins.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSLHPWTRUUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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